![molecular formula C32CoF16N8 B3334234 Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine CAS No. 52629-20-6](/img/structure/B3334234.png)
Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
Overview
Description
Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is a useful research compound. Its molecular formula is C32CoF16N8 and its molecular weight is 859.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Cobalt complexes are known to be active in the field of transition metal-catalyzed organic transformations .
Mode of Action
Cobalt complexes are known for their unique catalytic activity based on the three oxidation states of cobalt .
Biochemical Pathways
Cobalt complexes are often used as catalysts in organic synthesis reactions, such as oxidation reactions and polymerization reactions .
Pharmacokinetics
It is known that the compound is a deep blue powder and has high stability in most common chemical reagents and solvents .
Result of Action
The compound is known to have good light absorption properties and is paramagnetic .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. It is known to be stable under room temperature conditions . Direct contact with the substance, especially in its dust form, should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine typically involves the preparation of the hexadecafluorophthalocyanine ligand followed by its complexation with cobalt ions. The process generally includes the following steps:
Preparation of Hexadecafluorophthalocyanine Ligand: This involves the cyclotetramerization of tetrafluorophthalonitrile in the presence of a suitable base, such as sodium methoxide, under reflux conditions.
Complexation with Cobalt Ions: The prepared ligand is then reacted with cobalt(II) chloride in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions to form the desired cobalt complex[][1].
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:
Bulk Preparation of Ligand: Using large-scale reactors for the cyclotetramerization process.
Complexation in Industrial Reactors: Utilizing industrial-grade solvents and cobalt salts to ensure high yield and purity of the final product[][1].
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, which can alter its electronic properties.
Reduction: It can be reduced to lower oxidation states, affecting its magnetic and optical properties.
Substitution: The fluorine atoms on the phthalocyanine ring can be substituted with other functional groups, modifying its chemical and physical properties[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions[][1].
Major Products Formed
Oxidation Products: Higher oxidation state complexes with altered electronic configurations.
Reduction Products: Lower oxidation state complexes with different magnetic properties.
Substitution Products: Modified phthalocyanine derivatives with varied functional groups[][1].
Scientific Research Applications
Photonic Applications
Cobalt phthalocyanines are recognized for their photophysical properties which make them suitable for use in:
- Organic Photovoltaics (OPVs) : CoPcF16 has been studied as a potential material for organic solar cells due to its ability to facilitate charge transfer and improve light absorption efficiency. Research indicates that the compound can be incorporated into photovoltaic devices to enhance their performance by optimizing the electron transport properties .
- Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for photodynamic therapy in cancer treatment. Its fluorinated structure enhances its stability and efficacy in biological systems .
Catalytic Applications
CoPcF16 also serves as an effective catalyst in various chemical reactions:
- Redox Reactions : The compound has been utilized in catalyzing aerobic regenerations of aldehydes and ketones from aldoximes and ketoximes. This transformation is significant in organic synthesis and industrial applications .
- Electrocatalysis : Studies have shown that cobalt phthalocyanines can be supported on carbon nanotubes to enhance their electrocatalytic activity for oxygen reduction reactions. This application is particularly relevant in fuel cell technology where efficient oxygen reduction is crucial .
Material Science
In materials science, CoPcF16's unique properties lend themselves to several innovative applications:
- Thin Film Technology : The synthesis of CoPcF16 thin films has been explored for use in electronic devices. These films exhibit desirable electrical properties that can be tailored for specific applications such as sensors and transistors .
- Chemical Sensors : Due to its ability to interact with various chemical species, CoPcF16 is being investigated as a material for chemical sensors that can detect gases or other analytes with high sensitivity .
Case Study 1: Photovoltaic Devices
A study demonstrated the incorporation of CoPcF16 in a bilayer organic solar cell structure. The results showed improved power conversion efficiencies compared to devices using traditional materials. The enhanced electron mobility attributed to the fluorinated phthalocyanine was a key factor in this improvement .
Case Study 2: Electrocatalytic Performance
Research on carbon nanotube-supported CoPcF16 revealed its superior electrocatalytic performance for the oxygen reduction reaction compared to other metal phthalocyanines. This study highlighted the potential of CoPcF16 in developing more efficient fuel cells .
Comparative Data Table
Comparison with Similar Compounds
Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is unique due to its extensive fluorination, which imparts high stability and distinct optical properties. Similar compounds include:
Cobalt(II) Phthalocyanine: Lacks fluorination, resulting in different stability and optical properties.
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Similar structure but with copper instead of cobalt, leading to different catalytic and magnetic properties.
Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Zinc substitution affects its electronic and photophysical properties[][1].
Biological Activity
Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine (often referred to as CoHexaF-Pc) is a complex compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological properties and potential applications.
- Molecular Formula : C₃₂H₁₆CoN₈F₁₆
- Molecular Weight : 859.32 g/mol
- Appearance : Green solid
- Solubility : Soluble in organic solvents; insoluble in water
- Stability : Stable at room temperature but sensitive to strong oxidizing agents .
1. Photodynamic Therapy (PDT)
Cobalt phthalocyanines have been extensively studied for their role as photosensitizers in photodynamic therapy. Research indicates that CoHexaF-Pc can generate reactive oxygen species (ROS) upon light activation. These ROS can induce apoptosis in cancer cells through mechanisms such as:
- Cell Membrane Damage : ROS can cause lipid peroxidation and disrupt cellular membranes.
- DNA Damage : Induction of oxidative stress leads to DNA fragmentation and cell death .
A study demonstrated that CoHexaF-Pc exhibited significant cytotoxicity against triple-negative breast cancer cells (MCF-7 and MDAH-2774) when activated by light exposure .
2. Electrocatalytic Activity
CoHexaF-Pc has shown promise as an electrocatalyst for various reactions including:
- Oxygen Reduction Reaction (ORR) : It demonstrates enhanced electrocatalytic performance when supported on carbon nanotubes or within polymer matrices. This is attributed to improved electron transfer kinetics and stability .
- CO₂ Reduction : Recent studies indicate that encapsulating CoHexaF-Pc in coordination polymers enhances its selectivity and activity for CO₂ reduction reactions .
Case Study 1: Photodynamic Efficacy in Cancer Treatment
A study involving the application of CoHexaF-Pc in PDT highlighted its effectiveness against human melanoma cells. The compound was administered and exposed to light at specific wavelengths (around 670 nm), resulting in significant tumor cell death compared to controls without light activation .
Case Study 2: Electrocatalytic Applications
In a comparative analysis of various phthalocyanines for electrocatalytic applications, CoHexaF-Pc was found to outperform other metal phthalocyanines in terms of stability and peak current response when used for the oxidation of phenolic compounds .
Research Findings Summary Table
Property/Activity | Findings |
---|---|
Photodynamic Activity | Induces apoptosis via ROS generation in cancer cells |
Electrocatalytic Activity | Enhanced performance in ORR and CO₂ reduction reactions |
Toxicity | Exhibits cytotoxic effects on various cancer cell lines |
Stability | Stable under normal conditions but sensitive to strong oxidants |
Properties
IUPAC Name |
cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32F16N8.Co/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFILAZNRYPZFNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Co+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32CoF16N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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